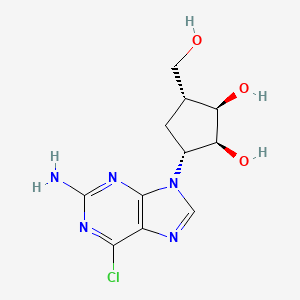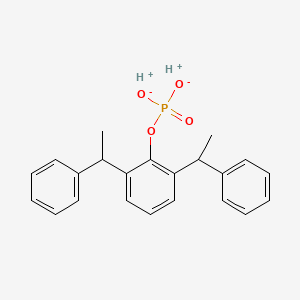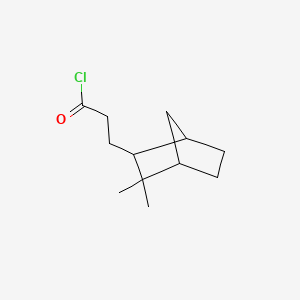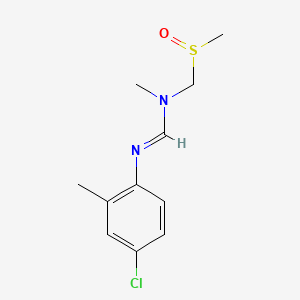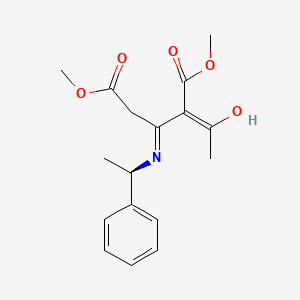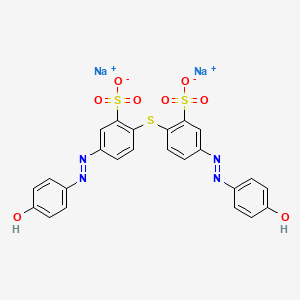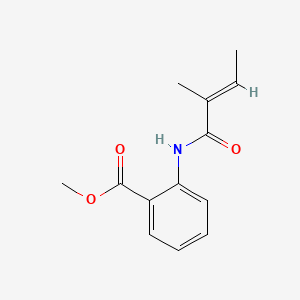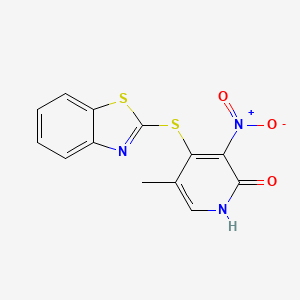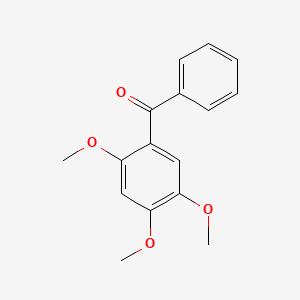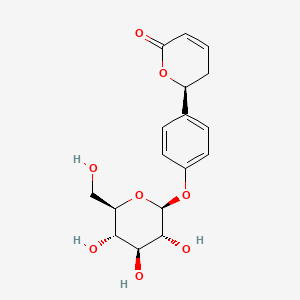
2H-Pyran-2-one, 6-(4-(beta-D-glucopyranosyloxy)phenyl)-5,6-dihydro-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psilotin is a naturally occurring compound found in certain species of plants, particularly within the Psilotaceae family. It is known for its unique chemical structure and potential medicinal properties. Psilotin has been studied for its various biological activities, including its potential anticancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of psilotin involves several steps, starting from readily available starting materials. One common synthetic route includes the use of arylpyrone glycosides, which are abundant in tissue samples of Psilotaceae plants. The synthesis typically involves glycosylation reactions under specific conditions to yield psilotin .
Industrial Production Methods
Industrial production of psilotin is less common due to its natural abundance in certain plants. extraction from plant sources remains a viable method. The extraction process involves harvesting the plant material, followed by solvent extraction and purification to isolate psilotin .
Analyse Des Réactions Chimiques
Types of Reactions
Psilotin undergoes various chemical reactions, including:
Oxidation: Psilotin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert psilotin into its reduced forms.
Substitution: Psilotin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of psilotin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Psilotin is used as a model compound in studying glycosylation reactions and other chemical processes.
Medicine: Psilotin’s biological activities suggest it could be developed into therapeutic agents for treating various diseases.
Mécanisme D'action
Psilotin exerts its effects through several molecular targets and pathways:
Serotonin Receptors: Psilotin acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is involved in various neurological processes.
Gene Expression: Psilotin modulates gene expression, leading to changes in cellular functions and biological activities.
Neural Circuitry: Psilotin alters neural circuitry, affecting brain regions such as the default mode network and amygdala, which are implicated in mood regulation.
Comparaison Avec Des Composés Similaires
Psilotin is structurally similar to other compounds such as psilocybin and psilocin, which are also found in certain mushrooms and have psychedelic properties . psilotin is unique in its specific biological activities and potential therapeutic applications.
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychedelic effects.
Serotonin: A neurotransmitter with a similar structure to psilotin, involved in mood regulation.
Propriétés
Numéro CAS |
4624-52-6 |
|---|---|
Formule moléculaire |
C17H20O8 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(2S)-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O8/c18-8-12-14(20)15(21)16(22)17(25-12)23-10-6-4-9(5-7-10)11-2-1-3-13(19)24-11/h1,3-7,11-12,14-18,20-22H,2,8H2/t11-,12+,14+,15-,16+,17+/m0/s1 |
Clé InChI |
NHQCBCFHSBCPOB-HJIDVSFMSA-N |
SMILES isomérique |
C1C=CC(=O)O[C@@H]1C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1C=CC(=O)OC1C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


